1H and 13C NMR chemical shifts of 3-Methyl-4-(pentyloxy)benzaldehyde
1H and 13C NMR chemical shifts of 3-Methyl-4-(pentyloxy)benzaldehyde
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Methyl-4-(pentyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 3-Methyl-4-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Methyl-4-(pentyloxy)benzaldehyde. Beyond a simple listing of chemical shifts, this document delves into the underlying principles governing these values, offering a deeper understanding of the interplay between molecular structure and spectral output. The information presented herein is grounded in established spectroscopic principles and supported by predictive data and established experimental protocols.
Theoretical Framework: Understanding Chemical Shifts in Substituted Benzaldehydes
The chemical shift of a nucleus in NMR spectroscopy is highly sensitive to its local electronic environment. In an aromatic system like 3-Methyl-4-(pentyloxy)benzaldehyde, the positions of the signals for both ¹H and ¹³C nuclei are primarily influenced by the electronic effects of the substituents on the benzene ring.
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Inductive and Resonance Effects: The aldehyde (-CHO) group is a moderately deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This generally leads to a downfield shift (higher ppm) for the aromatic protons and carbons. Conversely, the pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) group is an activating group, donating electron density to the ring via resonance, which causes an upfield shift (lower ppm), particularly for the ortho and para positions relative to the oxygen atom. The methyl (-CH₃) group is a weakly activating group, donating electron density through induction.
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Anisotropic Effects: The π-electron system of the benzene ring generates its own magnetic field. Protons attached to the ring experience this field, which deshields them and shifts their signals downfield. The aldehyde group's carbonyl bond also exhibits magnetic anisotropy, which can influence the chemical shift of nearby protons.
The interplay of these effects results in a unique NMR fingerprint for 3-Methyl-4-(pentyloxy)benzaldehyde, allowing for the unambiguous assignment of each proton and carbon signal.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-Methyl-4-(pentyloxy)benzaldehyde shows distinct signals for the aldehydic proton, the aromatic protons, the protons of the pentyloxy chain, and the methyl group. The predicted chemical shifts, multiplicities, and assignments are detailed in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methyl-4-(pentyloxy)benzaldehyde
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-aldehyde | 9.82 | Singlet | 1H |
| H-2 | 7.61 | Singlet | 1H |
| H-6 | 7.59 | Doublet | 1H |
| H-5 | 6.93 | Doublet | 1H |
| O-CH ₂- | 4.02 | Triplet | 2H |
| -CH₂- | 1.84 | Quintet | 2H |
| -CH₂- | 1.42 | Sextet | 2H |
| Ar-CH ₃ | 2.21 | Singlet | 3H |
| -CH₃ | 0.93 | Triplet | 3H |
Data predicted by ChemAxon's Chemicalize platform.
Analysis of the ¹H NMR Spectrum:
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Aldehydic Proton (9.82 ppm): This proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group, causing it to appear far downfield as a sharp singlet.
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Aromatic Protons (6.93 - 7.61 ppm): The three aromatic protons appear in a characteristic region. H-2 and H-6 are downfield due to their proximity to the electron-withdrawing aldehyde group. H-5 is significantly upfield due to the electron-donating effect of the adjacent pentyloxy group.
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Pentyloxy Protons (0.93 - 4.02 ppm): The protons of the pentyloxy chain exhibit typical alkyl chain signals. The methylene group attached to the oxygen (O-CH₂) is deshielded to 4.02 ppm. The terminal methyl group (-CH₃) is the most shielded, appearing at 0.93 ppm. The other methylene groups show predictable multiplicities based on their neighboring protons.
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Methyl Protons (2.21 ppm): The protons of the methyl group attached to the aromatic ring appear as a singlet around 2.21 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 3-Methyl-4-(pentyloxy)benzaldehyde are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-4-(pentyloxy)benzaldehyde
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-aldehyde | 191.8 |
| C-4 | 162.9 |
| C-1 | 130.8 |
| C-6 | 129.7 |
| C-2 | 128.5 |
| C-3 | 126.1 |
| C-5 | 111.4 |
| O-C H₂- | 68.7 |
| -C H₂- | 28.9 |
| -C H₂- | 28.2 |
| Ar-C H₃ | 16.1 |
| -C H₃ | 14.0 |
Data predicted by ChemAxon's Chemicalize platform.
Analysis of the ¹³C NMR Spectrum:
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Carbonyl Carbon (191.8 ppm): The aldehydic carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom.
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Aromatic Carbons (111.4 - 162.9 ppm): The chemical shifts of the aromatic carbons are heavily influenced by the substituents. C-4, bonded to the electron-donating pentyloxy group, is the most deshielded of the ring carbons. C-5 is the most shielded due to the ortho electron-donating effect of the pentyloxy group.
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Pentyloxy and Methyl Carbons (14.0 - 68.7 ppm): The carbons of the pentyloxy chain and the aromatic methyl group appear in the aliphatic region of the spectrum. The carbon attached to the oxygen (O-CH₂) is the most deshielded of this group.
Experimental Protocol for NMR Sample Preparation
The acquisition of high-quality NMR data is contingent upon proper sample preparation. The following is a standard protocol for the preparation of a small organic molecule like 3-Methyl-4-(pentyloxy)benzaldehyde for NMR analysis.
Materials:
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3-Methyl-4-(pentyloxy)benzaldehyde (5-10 mg)
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Deuterated chloroform (CDCl₃)
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NMR tube (5 mm)
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Pasteur pipette
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Vortex mixer
Procedure:
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Weigh approximately 5-10 mg of 3-Methyl-4-(pentyloxy)benzaldehyde directly into a clean, dry vial.
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Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
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Gently vortex the vial to ensure the sample is completely dissolved.
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Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
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Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.
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The sample is now ready for insertion into the NMR spectrometer.
Caption: Workflow for NMR sample preparation and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 3-Methyl-4-(pentyloxy)benzaldehyde provide a detailed fingerprint of its molecular structure. The predicted chemical shifts, supported by a strong understanding of substituent effects in aromatic systems, offer a reliable guide for the identification and characterization of this compound. By following standardized experimental protocols, researchers can obtain high-resolution spectra that confirm these assignments. This comprehensive analysis serves as a valuable resource for scientists and professionals engaged in the synthesis and application of novel organic molecules.
References
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ChemAxon. (2024). 3-Methyl-4-(pentyloxy)benzaldehyde NMR Prediction. Retrieved from [Link]
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University of Ottawa. (n.d.). Standard Operating Procedures for NMR Sample Preparation. Retrieved from [Link]
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LibreTexts. (2023). 13.7: Effects of Substituents on ¹H NMR Spectra. Retrieved from [Link]
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LibreTexts. (2023). 13.2: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
